molecular formula C7H14O3 B12577723 1,3-Cyclopentanediol, 5-(hydroxymethyl)-1-methyl-, (1S,3R,5R)-(9CI) CAS No. 524011-36-7

1,3-Cyclopentanediol, 5-(hydroxymethyl)-1-methyl-, (1S,3R,5R)-(9CI)

Cat. No.: B12577723
CAS No.: 524011-36-7
M. Wt: 146.18 g/mol
InChI Key: BUVYIHTUFFQYOQ-QYNIQEEDSA-N
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Description

1,3-Cyclopentanediol, 5-(hydroxymethyl)-1-methyl-, (1S,3R,5R)-(9CI) is a chemical compound with a unique structure that includes a cyclopentane ring substituted with hydroxymethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Cyclopentanediol, 5-(hydroxymethyl)-1-methyl-, (1S,3R,5R)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Cyclopentanediol, 5-(hydroxymethyl)-1-methyl-, (1S,3R,5R)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce different alcohols or hydrocarbons.

Scientific Research Applications

1,3-Cyclopentanediol, 5-(hydroxymethyl)-1-methyl-, (1S,3R,5R)-(9CI) has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Cyclopentanediol, 5-(hydroxymethyl)-1-methyl-, (1S,3R,5R)-(9CI) involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3-Cyclopentanediol, 5-(hydroxymethyl)-1-methyl-, (1S,3R,5R)-(9CI) include other cyclopentane derivatives with different substituents. Examples include:

  • 1,3-Cyclopentanediol, 5-[(acetyloxy)methyl]-4-methylene-, 1-acetate
  • 1,3-Cyclopentanediol, 5-[(acetyloxy)methyl]-4-methylene-

Uniqueness

The uniqueness of 1,3-Cyclopentanediol, 5-(hydroxymethyl)-1-methyl-, (1S,3R,5R)-(9CI) lies in its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

524011-36-7

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

(1S,3R,5R)-5-(hydroxymethyl)-1-methylcyclopentane-1,3-diol

InChI

InChI=1S/C7H14O3/c1-7(10)3-6(9)2-5(7)4-8/h5-6,8-10H,2-4H2,1H3/t5-,6-,7+/m1/s1

InChI Key

BUVYIHTUFFQYOQ-QYNIQEEDSA-N

Isomeric SMILES

C[C@@]1(C[C@@H](C[C@@H]1CO)O)O

Canonical SMILES

CC1(CC(CC1CO)O)O

Origin of Product

United States

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